molecular formula C17H26O4S B4326603 methyl 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate

methyl 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate

Cat. No. B4326603
M. Wt: 326.5 g/mol
InChI Key: SMDYDQQAWCFSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate, also known as Methyl 5-(5-methoxy-5-oxopentyl)-2-thiophenehexanoate, is a synthetic compound used in scientific research. This compound is a member of the thienylhexanoate family and has been found to have several interesting properties that make it useful in various applications.

Mechanism of Action

The mechanism of action of methyl 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory and apoptotic pathways.
Biochemical and Physiological Effects:
methyl 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, the compound has been shown to have antioxidant activity and to inhibit the proliferation of human lung cancer cells. It has also been found to reduce the levels of triglycerides and cholesterol in the blood of mice, indicating its potential as a lipid-lowering agent.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate in lab experiments include its relatively simple synthesis method and its potential as a multi-functional compound with various biological activities. However, its limitations include the lack of a complete understanding of its mechanism of action and its potential toxicity.

Future Directions

Future research on methyl 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate could focus on further elucidating its mechanism of action, exploring its potential as a therapeutic agent for various diseases, and investigating its toxicity and safety in vivo. Additionally, the compound could be modified to improve its potency and selectivity for specific targets.

Scientific Research Applications

Methyl 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate has been used in various scientific research applications, including the study of anti-inflammatory and anti-tumor properties. In one study, the compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. In another study, the compound was shown to induce apoptosis in human breast cancer cells, indicating its potential as an anti-tumor agent.

properties

IUPAC Name

methyl 6-[5-(5-methoxy-5-oxopentyl)thiophen-2-yl]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4S/c1-20-16(18)10-5-3-4-8-14-12-13-15(22-14)9-6-7-11-17(19)21-2/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDYDQQAWCFSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC1=CC=C(S1)CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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